3,4,5'-Trihydroxy-5'-methyl-2,3'-spirobi[tetrahydrofuran]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] is a complex organic compound with the molecular formula C8H14O5 and a molecular weight of 190.19 g/mol . This compound is characterized by its unique spirobi[tetrahydrofuran] structure, which includes three hydroxyl groups and a methyl group. It is also known by its systematic name, (3R,4S,5S)-8-methyl-1,7-dioxaspiro[4.4]nonane-3,4,8-triol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirobi[tetrahydrofuran] core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The spirobi[tetrahydrofuran] structure may also interact with lipid membranes, affecting their fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphydrofuran: Another spirobi[tetrahydrofuran] compound with similar structural features.
3,4,8-Trihydroxy-8-methyl-1,7-dioxaspiro[4.4]nonane: A closely related compound with a similar molecular framework.
Uniqueness
3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group, which can influence its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C8H14O5 |
---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
8-methyl-1,7-dioxaspiro[4.4]nonane-3,4,8-triol |
InChI |
InChI=1S/C8H14O5/c1-7(11)3-8(4-13-7)6(10)5(9)2-12-8/h5-6,9-11H,2-4H2,1H3 |
InChI-Schlüssel |
GEMQYLVRMCCZID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CO1)C(C(CO2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.